(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid
Overview
Description
(5-((4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)sulfonyl)-2-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C28H36BNO6SSi and its molecular weight is 553.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Boronic Acids
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an R group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in the field of bioconjugation .
Silyl Ethers
The compound contains a silyl ether group ((Tert-butyldiphenylsilyl)oxy), which is commonly used in organic chemistry as a protective group for alcohols. They are known for their stability and can be removed under mild conditions without affecting other functional groups .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key part of many pharmaceuticals and alkaloids, often contributing to the active component of the drug .
Properties
IUPAC Name |
[5-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]sulfonyl-2-methoxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36BNO6SSi/c1-28(2,3)38(24-11-7-5-8-12-24,25-13-9-6-10-14-25)36-22-17-19-30(20-18-22)37(33,34)23-15-16-27(35-4)26(21-23)29(31)32/h5-16,21-22,31-32H,17-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAOJTYIPRMTEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36BNO6SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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